molecular formula C7H6ClN3 B1347189 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-59-5

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1347189
CAS No.: 66999-59-5
M. Wt: 167.59 g/mol
InChI Key: TWUJRLNOQMUXKE-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a versatile fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The [1,2,4]triazolo[4,3-a]pyridine core is a key pharmacophore in several biologically active compounds and approved drugs, known for its broad-spectrum impact . This specific derivative, featuring chloro and methyl substituents, serves as a valuable building block for the synthesis of novel therapeutic agents. Primary research applications for this compound and its derivatives include investigating anti-inflammatory pathways. Derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold have been identified as potent inhibitors of nitric oxide (NO) release in activated macrophages, a key mediator in the inflammatory response . Furthermore, such compounds have demonstrated efficacy in experimental models of autoimmune hepatitis, showing ability to reduce pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6, positioning them as promising candidates for the development of new anti-inflammatory therapeutics . Beyond inflammation, the triazolopyridine scaffold is recognized for its diverse pharmacological potential, including documented neuroprotective, antibacterial, and antifungal activities . The presence of both nitrogen-rich heterocycles and a chloro substituent makes this compound an excellent intermediate for further synthetic exploration via cross-coupling reactions and functional group transformations, allowing researchers to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies . Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUJRLNOQMUXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314922
Record name 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66999-59-5
Record name 66999-59-5
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Record name 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-amino-5-chloropyridine with methyl isocyanate can lead to the formation of the desired triazolopyridine compound. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine, and it is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts, are crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, while oxidation with potassium permanganate can produce an oxidized derivative with additional functional groups.

Scientific Research Applications

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine are compared below with analogous triazolopyridine derivatives. Key differences in substituents, bioactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications Reference
This compound Cl (C5), CH₃ (C3) 66999-59-5 C₇H₆ClN₃ High purity (97%); potential antifungal activity
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine Cl (C5) 27187-13-9 C₆H₄ClN₃ Lower lipophilicity (LogP: ~1.8 estimated); used in intermediate synthesis
3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine Cl (C5), Br (C3) 858516-69-5 C₆H₃ClBrN₃ Increased halogen bulk; potential for enhanced receptor binding
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Cl (C8), CH₃ (C3) 929000-42-0 C₇H₆ClN₃ Structural isomer; positional chlorine alters electronic effects
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole Cl-CH₂ (C3), oxadiazole 1133758-66-3 C₁₁H₁₀ClN₅O Hybrid structure; potential CNS applications
3,3'-(1,3-Propanediyl)bis[5-methyl-[1,2,4]triazolo[4,3-a]pyridine] Bis-methyl, propane linker 64762-60-3 C₁₆H₁₆N₆ High LogP (2.56); dimeric structure for enhanced stability

Key Findings:

Substituent Effects: Chlorine vs. Methyl: The chloro group at position 5 enhances electrophilicity, while the methyl group at position 3 increases lipophilicity. This combination may improve membrane permeability compared to non-methylated analogs like 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine .

Biological Activity: Antifungal Potential: Triazolopyridines with hydrazone moieties exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum.

Synthetic Routes :

  • Microwave-Assisted Synthesis : Used for hydrazone-containing derivatives (e.g., ), offering rapid reaction times and improved yields compared to traditional methods .
  • Oxidative Ring Closure : Sodium hypochlorite-mediated cyclization provides a greener route for triazolopyridines, avoiding toxic reagents like Cr(VI) salts .

Physicochemical Properties: Lipophilicity: The methyl group in this compound likely increases LogP compared to its non-methylated counterpart, enhancing bioavailability .

Biological Activity

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 66999-59-5) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 167.6 g/mol
  • IUPAC Name : this compound
  • CAS Number : 66999-59-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : This compound has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. Studies have shown that modifications in the structure of similar compounds can enhance their efficacy as modulators of nAChRs .
  • Antimicrobial Activity : Preliminary studies indicated that derivatives of triazolo-pyridine compounds exhibit selective antimicrobial properties against various pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell processes .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
α7 nAChR Modulation The compound showed significant modulation activity with an EC50 value indicating effective receptor activation at low concentrations .
Antimicrobial Activity Exhibited moderate antibacterial effects against N. meningitidis and H. influenzae, suggesting potential as an antimicrobial agent .
Cell Viability Assays No significant toxicity was observed in treated cells compared to controls, indicating a favorable safety profile for further development .

Structural Activity Relationship (SAR)

Research into the SAR of triazolo-pyridine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance:

  • Substituents at the 5-position significantly impact receptor binding affinity.
  • The presence of electron-withdrawing groups has been correlated with increased potency against microbial targets.

Q & A

Basic: What are the primary synthetic routes for 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence product purity?

Methodological Answer:
The compound is typically synthesized via two key routes:

  • Cyclization of chloroethynylphosphonates with hydrazinylpyridines under mild conditions (e.g., K₂CO₃ in CH₃CN at room temperature for 4 h), yielding triazolopyridines with high regioselectivity .
  • Oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol, achieving ~73% yield under green chemistry principles .
    Critical factors:
  • Temperature control (e.g., 60°C triggers Dimroth rearrangement in nitro-substituted precursors) .
  • Solvent choice (ethanol minimizes side reactions compared to DMF) .
  • Oxidant selection (NaOCl avoids toxic Cr(VI) or DDQ reagents) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy (¹H, ¹³C, ³¹P) identifies substituent positions and phosphonate integration . For example, methylene protons in phosphonates appear as doublets (δ 3.75–4.19 ppm, 2JHP^2J_{HP} = 20 Hz) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • Single-crystal X-ray diffraction resolves regiochemical ambiguities (e.g., differentiating [4,3-a] vs. [1,5-a] isomers) .
  • IR spectroscopy detects functional groups like C-Cl stretches (~550–650 cm⁻¹) .

Advanced: How do electron-withdrawing groups (EWGs) in starting materials influence reaction pathways and product distribution?

Methodological Answer:
EWGs like NO₂ in hydrazinylpyridines induce Dimroth rearrangements , shifting regioselectivity from [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines. For example:

  • Heating 2-hydrazinyl-5-nitropyridine with chloroethynylphosphonates at 60°C for 50 h yields a 1:1 isomer mixture, which fully rearranges upon boiling .
  • Mechanistically, EWGs destabilize intermediates, favoring ring-opening and re-closure via alternative pathways .
    Experimental tip: Monitor reactions via ³¹P NMR to track phosphonate migration during rearrangement .

Advanced: How can computational methods predict bioactivity and guide the synthesis of derivatives?

Methodological Answer:

  • Molecular docking (e.g., using Autodock Vina) models interactions with biological targets like 14-α-demethylase (PDB: 3LD6). For example:
    • Triazolopyridine derivatives with chlorophenyl groups show high binding affinity due to hydrophobic interactions .
  • DFT calculations optimize substituent effects on electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
    Workflow:

Synthesize core scaffold.

Perform in silico screening to prioritize substituents.

Validate predictions via enzymatic assays .

Advanced: How can researchers resolve contradictions in regioselectivity during substitution reactions?

Methodological Answer:
Contradictions arise from competing reaction pathways. For example:

  • Chlorosulfonation at C-6 in triazolopyrimidines vs. C-5 in triazolopyridines is solvent-dependent. Use kinetic vs. thermodynamic control :
    • Polar aprotic solvents (e.g., DCM) favor C-6 substitution in pyrimidine analogs .
    • Steric hindrance directs electrophiles to less crowded positions .
      Resolution strategies:
  • Isotopic labeling (e.g., ¹³C NMR) tracks substitution sites.
  • Competitive experiments with regioisomeric standards clarify preferences .

Basic: What green chemistry principles apply to the synthesis of this compound?

Methodological Answer:

  • Solvent selection: Ethanol replaces hazardous DMF or THF, reducing waste .
  • Oxidant choice: NaOCl is preferred over toxic DDQ or Cr(VI) salts, minimizing environmental impact .
  • Catalyst-free conditions: Avoid Pd-based catalysts by leveraging thermal cyclization .

Advanced: How do steric and electronic effects influence the reactivity of triazolopyridine derivatives?

Methodological Answer:

  • Steric effects: Bulky substituents (e.g., benzyloxy groups) hinder nucleophilic attacks at C-3, redirecting reactivity to C-7 .
  • Electronic effects: Electron-donating groups (e.g., -OCH₃) increase electron density at the triazole ring, enhancing electrophilic substitution .
    Case study: 3-(4-Benzyloxy-3-methoxyphenyl) derivatives show reduced reactivity toward aldehydes due to steric shielding .

Basic: What are the common pitfalls in isolating and purifying triazolopyridine derivatives?

Methodological Answer:

  • Isomer separation: Use silica gel chromatography with ethyl acetate/hexane gradients to resolve [4,3-a] vs. [1,5-a] isomers .
  • Byproduct removal: Extract unreacted hydrazines using acidic washes (pH < 3) .
  • Crystallization challenges: Recrystallize from ethanol/water mixtures to obtain X-ray-quality crystals .

Advanced: How can researchers design experiments to study the biological activity of this compound?

Methodological Answer:

  • Antimicrobial assays: Use broth microdilution (CLSI guidelines) to determine MIC against S. aureus or C. albicans .
  • Anticancer screening: Perform MTT assays on HeLa or MCF-7 cells, correlating IC₅₀ values with substituent electronic profiles .
  • Mechanistic studies: Employ Western blotting to assess inhibition of target enzymes (e.g., CYP51 in fungi) .

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., -NH₂ with Boc) during phosphorylation .
  • Low-temperature kinetics: Slow electrophilic attacks (e.g., chlorosulfonation at 0°C) to favor mono-substitution .
  • Catalyst tuning: Use Pd(PPh₃)₄ for selective cross-coupling without disrupting the triazole ring .

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